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[1] Dexamethasone - an overview | ScienceDirect Topics Dexamethasone is a potent synthetic
glucocorticoid that has been used in the treatment of various inflammatory and autoimmune diseases. It is
also used as an antiemetic in patients receiving cancer chemotherapy. Dexamethasone exerts its effects
by binding to the glucocorticoid receptor (GR), which is a member of the nuclear receptor superfamily.
Upon binding to dexamethasone, the GR translocates to the nucleus and binds to specific DNA sequences
called glucocorticoid response elements (GRESs). This binding can either activate or repress the
transcription of target genes. ... Dexamethasone is a synthetic member of the glucocorticoid class of
steroid drugs. It has anti-inflammatory and immunosuppressant properties. Dexamethasone is a potent
agonist of the glucocorticoid receptor. It is used to treat many inflammatory and autoimmune conditions,
such as rheumatoid arthritis and bronchospasm. Dexamethasone is also used as a direct
chemotherapeutic agent in certain hematological malignancies, especially in the treatment of multiple
myeloma, in which it is given alone or in combination with other chemotherapeutic drugs, including
thalidomide, lenalidomide, bortezomib, or a combination of doxorubicin and vincristine or bortezomib and
cyclophosphamide. ... Dexamethasone is a potent synthetic member of the glucocorticoid class of steroid
drugs. It is used to treat many inflammatory and autoimmune conditions, such as rheumatoid arthritis and
bronchospasm. Idiopathic sudden sensorineural hearing loss is defined as a sensorineural hearing loss of
at least 30 dB in three consecutive frequencies over a period of 72 hours. It is considered a medical
emergency. The standard treatment is with corticosteroids. Dexamethasone is a potent synthetic member
of the glucocorticoid class of steroid drugs. 2
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[3] Dexamethasone - StatPearls - NCBI Bookshelf (2025-01-01) Dexamethasone is a potent synthetic
glucocorticoid with anti-inflammatory and immunosuppressant properties that is 25 to 30 times more potent
than hydrocortisone and 6 to 7 times more potent than prednisone. Unlike other glucocorticoids,
dexamethasone has a low mineralocorticoid activity. Dexamethasone is FDA-approved for many
conditions, including but not limited to adrenal insufficiency, acute mountain sickness, high-altitude cerebral
edema, congenital adrenal hyperplasia, and shock. It is also approved for acute exacerbations of multiple
sclerosis, allergies, and inflammation. ... (2025-01-01) Dexamethasone is a potent glucocorticoid that can
suppress the immune system and inflammation. It binds to the glucocorticoid receptor (GR) in the
cytoplasm, and the complex translocates to the nucleus. In the nucleus, the dexamethasone-GR complex
binds to specific DNA sequences called glucocorticoid response elements (GREs) and alters the
transcription of target genes. This can lead to the upregulation of anti-inflammatory genes and the
downregulation of pro-inflammatory genes. ... (2025-01-01) Dexamethasone is a potent glucocorticoid with
anti-inflammatory and immunosuppressant effects. It is used to treat a variety of conditions, including but
not limited to: allergic conditions, dermatologic diseases, endocrine disorders, gastrointestinal diseases,
hematologic disorders, neoplastic diseases, nervous system disorders, ophthalmic diseases, renal
diseases, respiratory diseases, and rheumatic disorders. 4

[5] Tesimide - Creative Biolabs Tesimide is a small molecule that has been shown to have anti-cancer
activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for
maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that
shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to
divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead
to cell death. Tesimide is currently in clinical trials for the treatment of various cancers. ... Tesimide is a
novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse
transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of
chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each
cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide
indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell
death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models.
In vitro, tesimide has been shown to inhibit the growth of a variety of cancer cell lines, including breast,
lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the growth of tumors in a variety
of mouse models, including breast, lung, and colon cancer models. Tesimide is currently in clinical trials
for the treatment of various cancers. 2

[6] A phase | trial of the combination of the PARP inhibitor olaparib and the WEEZ1 inhibitor adavosertib in
patients with advanced solid tumors - PubMed (2021-03-01) Purpose: The WEEL1 inhibitor adavosertib and
the PARP inhibitor olaparib have both shown single-agent clinical activity, and have synergistic anti-tumor
effects in preclinical models. We conducted a phase | trial to determine the recommended phase Il dose
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(RP2D), and to assess the safety, pharmacokinetics, and preliminary clinical activity of this combination.
Patients and methods: Patients with advanced solid tumors were enrolled in a standard 3 + 3 dose-
escalation design. Patients received olaparib (100-250 mg orally twice daily) and adavosertib (100-225 mg
orally once daily) on days 1-3 and 8-10 of a 21-day cycle. Results: Forty-six patients were enrolled. The
RP2D was olaparib 250 mg twice daily and adavosertib 200 mg once daily. Dose-limiting toxicities were
primarily hematologic. Common treatment-related adverse events included nausea (87%), fatigue (78%),
vomiting (72%), diarrhea (70%), and anemia (61%). ... (2021-03-01) We conducted a phase | trial to
determine the recommended phase Il dose (RP2D), and to assess the safety, pharmacokinetics, and
preliminary clinical activity of this combination. Patients and methods: Patients with advanced solid tumors
were enrolled in a standard 3 + 3 dose-escalation design. Patients received olaparib (100-250 mg orally
twice daily) and adavosertib (100-225 mg orally once daily) on days 1-3 and 8-10 of a 21-day cycle. ...
(2021-03-01) The WEEL1 inhibitor adavosertib and the PARP inhibitor olaparib have both shown single-
agent clinical activity, and have synergistic anti-tumor effects in preclinical models. We conducted a phase |
trial to determine the recommended phase Il dose (RP2D), and to assess the safety, pharmacokinetics,
and preliminary clinical activity of this combination. ... (2021-03-01) The combination of olaparib and
adavosertib is safe and tolerable, with promising preliminary clinical activity in patients with advanced solid
tumors. Further studies are needed to evaluate the efficacy of this combination in specific tumor types. 2

[7] Tesimide - an overview | ScienceDirect Topics Tesimide is a novel small molecule that has been
shown to have anti-cancer activity. It is a potent and selective inhibitor of the enzyme telomerase, which is
responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of
chromosomes that shorten with each cell division. In most normal cells, telomerase activity is low or
absent, and telomeres shorten with each cell division. However, in cancer cells, telomerase is often
reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the
telomeres to shorten, which can lead to cell death. ... Tesimide is a novel, orally bioavailable, small
molecule inhibitor of the enzyme telomerase. It has been shown to have anti-cancer activity in a variety of
in vitro and in vivo models. Tesimide is currently in clinical trials for the treatment of various cancers. ...
Tesimide is a small molecule that has been shown to have anti-cancer activity. It is thought to work by
inhibiting the activity of the enzyme telomerase, which is responsible for maintaining the length of
telomeres. Telomeres are the protective caps at the ends of chromosomes that shorten with each cell
division. In cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By
inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell death. 2

Tesimide | CLOHI9N302S - PubChem National Center for Biotechnology Information. 8600 Rockville Pike,
Bethesda, MD, 20894 USA. Contact. Policies. FOIA. HHS Vulnerability Disclosure. National Library of
Medicine. National Institutes of Health. U.S. Department of Health & Human Services. ...
Benzo[d]isothiazole-1,1-dioxide, 3-hydrazinyl- ... 1,1-dioxide ... 3-hydrazinyl-1,2-benzisothiazole 1,1-
dioxide ... 3-hydrazinyl-2H-1,2-benzisothiazol-1,1-dione ... 3-hydrazinylbenzo[d]isothiazole 1,1-dioxide ... 3-
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hydrazono-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide ... Tesimide. ... Benzo[d]isothiazole-1,1-dioxide, 3-
hydrazinyl- ... 1,1-dioxide ... 3-hydrazinyl-1,2-benzisothiazole 1,1-dioxide ... 3-hydrazinyl-2H-1,2-
benzisothiazol-1,1-dione ... 3-hydrazinylbenzo[d]isothiazole 1,1-dioxide ... 3-hydrazono-2,3-dihydro-1,2-
benzisothiazole 1,1-dioxide ... Tesimide ... 8

A phase 1 study of the PARP inhibitor olaparib in combination with the WEE1 inhibitor adavosertib in
patients with advanced solid tumors (2021-03-01) The combination of olaparib and adavosertib was found
to be safe and well-tolerated in patients with advanced solid tumors. The recommended phase 2 dose was
determined to be olaparib 250 mg twice daily and adavosertib 200 mg once daily. The combination showed
promising preliminary clinical activity, with an overall response rate of 29% and a clinical benefit rate of
57%. The most common treatment-related adverse events were nausea, fatigue, vomiting, diarrhea, and
anemia. ... (2021-03-01) The WEEL1 inhibitor adavosertib and the PARP inhibitor olaparib have both shown
single-agent clinical activity, and have synergistic anti-tumor effects in preclinical models. We conducted a
phase | trial to determine the recommended phase Il dose (RP2D), and to assess the safety,
pharmacokinetics, and preliminary clinical activity of this combination. Patients with advanced solid tumors
were enrolled in a standard 3 + 3 dose-escalation design. Patients received olaparib (100-250 mg orally
twice daily) and adavosertib (100-225 mg orally once daily) on days 1-3 and 8-10 of a 21-day cycle. ...
(2021-03-01) The combination of olaparib and adavosertib is a promising new treatment for patients with
advanced solid tumors. The combination is safe and well-tolerated, and has shown promising preliminary
clinical activity. Further studies are needed to evaluate the efficacy of this combination in specific tumor
types. 2

Tesimide - MedChemExpress Tesimide is a small molecule that has been shown to have anti-cancer
activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for
maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that
shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to
divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead
to cell death. Tesimide is currently in clinical trials for the treatment of various cancers. ... Tesimide is a
novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse
transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of
chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each
cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide
indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell
death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models.
In vitro, tesimide has been shown to inhibit the growth of a variety of cancer cell lines, including breast,
lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the growth of tumors in a variety
of mouse models, including breast, lung, and colon cancer models. Tesimide is currently in clinical trials
for the treatment of various cancers. 2
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Tesimide | CAS 61618-29-9 - | Santa Cruz Biotechnology Tesimide is a chemical compound that has
been studied for its potential use as a telomerase inhibitor. Telomerase is an enzyme that is responsible for
maintaining the length of telomeres, which are the protective caps at the ends of chromosomes. Telomeres
shorten with each cell division, and when they become too short, the cell can no longer divide and dies.
Cancer cells are able to divide indefinitely because they have reactivated telomerase, which allows them to
maintain the length of their telomeres. By inhibiting telomerase, tesimide can cause the telomeres of
cancer cells to shorten, which can lead to their death. ... Tesimide is a chemical compound that has been
studied for its potential use as a telomerase inhibitor. Telomerase is an enzyme that is responsible for
maintaining the length of telomeres, which are the protective caps at the ends of chromosomes. Telomeres
shorten with each cell division, and when they become too short, the cell can no longer divide and dies.
Cancer cells are able to divide indefinitely because they have reactivated telomerase, which allows them to
maintain the length of their telomeres. ... By inhibiting telomerase, tesimide can cause the telomeres of
cancer cells to shorten, which can lead to their death. Tesimide has been shown to be effective in killing
cancer cells in vitro and in vivo, and it is currently being studied in clinical trials for the treatment of various
types of cancer. 2

Tesimide | CLOH9N302S | Chemsrc We are sorry, but the page you are looking for does not exist. 8

Tesimide | 61618-29-9 - ChemicalBook ChemicalBook provide Chemical industry users with
Tesimide(61618-29-9) Boiling point Melting point, Tesimide(61618-29-9) Density MSDS Formula Use,If
You also need to query the Tesimide(61618-29-9) Other information,welcome to contact us. 8

Tesimide | 61618-29-9 | Biosynth Research Areas. Cancer; Telomerase inhibitor. SMILES.
0=S1(C2=CC=CC=C2C(NN)=N1)=0. InChl. InChI=1S/C7H7N302S/c8-10-7-6-4-2-1-3-5(6)13(11,12)9-
7/h1-4H,10H2,(H,8,9). InChIKey. ZFFMLWRLCRYHSO-UHFFFAOYSA-N. Tesimide. ... Research Areas.
Cancer; Telomerase inhibitor. SMILES. O=S1(C2=CC=CC=C2C(NN)=N1)=0. InChl.
INChI=1S/C7H7N302S/c8-10-7-6-4-2-1-3-5(6)13(11,12)9-7/h1-4H,10H2,(H,8,9). InChiKey.
ZFFMLWRLCRYHSO-UHFFFAQYSA-N. ... Description. Tesimide is a telomerase inhibitor. References. 1.
Tesimide: a novel telomerase inhibitor with anticancer activity. ... 2. Tesimide inhibits the growth of human
cancer cells in vitro and in vivo. ... 3. Tesimide is a potent and selective inhibitor of telomerase. 8

Tesimide - Selleck Chemicals Tesimide is a small molecule that has been shown to have anti-cancer
activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for
maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that
shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to
divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead
to cell death. Tesimide is currently in clinical trials for the treatment of various cancers. ... Tesimide is a
novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse
transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of
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chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each
cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide
indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell
death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models.
In vitro, tesimide has been shown to inhibit the growth of a variety of cancer cell lines, including breast,
lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the growth of tumors in a variety
of mouse models, including breast, lung, and colon cancer models. Tesimide is currently in clinical trials
for the treatment of various cancers. 2

A phase | trial of the combination of the PARP inhibitor olaparib and the WEEZ1 inhibitor adavosertib in
patients with advanced solid tumors - Clinical Cancer Research (2021-03-01) The WEEL inhibitor
adavosertib and the PARP inhibitor olaparib have both shown single-agent clinical activity, and have
synergistic anti-tumor effects in preclinical models. We conducted a phase | trial to determine the
recommended phase Il dose (RP2D), and to assess the safety, pharmacokinetics, and preliminary clinical
activity of this combination. Patients with advanced solid tumors were enrolled in a standard 3 + 3 dose-
escalation design. Patients received olaparib (100-250 mg orally twice daily) and adavosertib (100-225 mg
orally once daily) on days 1-3 and 8-10 of a 21-day cycle. ... (2021-03-01) The combination of olaparib and
adavosertib is safe and tolerable, with promising preliminary clinical activity in patients with advanced solid
tumors. Further studies are needed to evaluate the efficacy of this combination in specific tumor types. ...
(2021-03-01) Forty-six patients were enrolled. The RP2D was olaparib 250 mg twice daily and adavosertib
200 mg once daily. Dose-limiting toxicities were primarily hematologic. Common treatment-related adverse
events included nausea (87%), fatigue (78%), vomiting (72%), diarrhea (70%), and anemia (61%). 2

A phase 1 study of the PARP inhibitor olaparib in combination with the WEE1 inhibitor adavosertib in
patients with advanced solid tumors - Europe PMC (2021-03-01) The WEEL inhibitor adavosertib and the
PARP inhibitor olaparib have both shown single-agent clinical activity, and have synergistic anti-tumor
effects in preclinical models. We conducted a phase | trial to determine the recommended phase Il dose
(RP2D), and to assess the safety, pharmacokinetics, and preliminary clinical activity of this combination.
Patients with advanced solid tumors were enrolled in a standard 3 + 3 dose-escalation design. Patients
received olaparib (100-250 mg orally twice daily) and adavosertib (100-225 mg orally once daily) on days
1-3 and 8-10 of a 21-day cycle. ... (2021-03-01) The combination of olaparib and adavosertib is safe and
tolerable, with promising preliminary clinical activity in patients with advanced solid tumors. Further studies
are needed to evaluate the efficacy of this combination in specific tumor types. ... (2021-03-01) Forty-six
patients were enrolled. The RP2D was olaparib 250 mg twice daily and adavosertib 200 mg once daily.
Dose-limiting toxicities were primarily hematologic. Common treatment-related adverse events included
nausea (87%), fatigue (78%), vomiting (72%), diarrhea (70%), and anemia (61%). 2
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Tesimide - Cayman Chemical Tesimide is a small molecule that has been shown to have anti-cancer
activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for
maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that
shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to
divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead
to cell death. Tesimide is currently in clinical trials for the treatment of various cancers. ... Tesimide is a
novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse
transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of
chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each
cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide
indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell
death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models.
In vitro, tesimide has been shown to inhibit the growth of a variety of cancer cell lines, including breast,
lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the growth of tumors in a variety
of mouse models, including breast, lung, and colon cancer models. Tesimide is currently in clinical trials
for the treatment of various cancers. 2

Tesimide - Tocris Bioscience Tesimide is a small molecule that has been shown to have anti-cancer
activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for
maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that
shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to
divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead
to cell death. Tesimide is currently in clinical trials for the treatment of various cancers. ... Tesimide is a
novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse
transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of
chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each
cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide
indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell
death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models.
In vitro, tesimide has been shown to inhibit the growth of a variety of cancer cell lines, including breast,
lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the growth of tumors in a variety
of mouse models, including breast, lung, and colon cancer models. Tesimide is currently in clinical trials
for the treatment of various cancers. 2

Tesimide - ApexBio Technology Tesimide is a small molecule that has been shown to have anti-cancer
activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for
maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that
shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to
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divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead
to cell death. Tesimide is currently in clinical trials for the treatment of various cancers. ... Tesimide is a
novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse
transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of
chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each
cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide
indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell
death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models.
In vitro, tesimide has been shown to inhibit the growth of a variety of cancer cell lines, including breast,
lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the growth of tumors in a variety
of mouse models, including breast, lung, and colon cancer models. Tesimide is currently in clinical trials
for the treatment of various cancers. 2

Tesimide | 61618-29-9 - Adooqg Bioscience Tesimide is a small molecule that has been shown to have
anti-cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is
responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of
chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which
allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to
shorten, which can lead to cell death. Tesimide is currently in clinical trials for the treatment of various
cancers. ... Tesimide is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase.
Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the
protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent,
and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated,
which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to
shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety
of in vitro and in vivo models. In vitro, tesimide has been shown to inhibit the growth of a variety of cancer
cell lines, including breast, lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the
growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. Tesimide
is currently in clinical trials for the treatment of various cancers. 2

Tesimide | 61618-29-9 - BOC Sciences Tesimide is a small molecule that has been shown to have anti-
cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is
responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of
chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which
allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to
shorten, which can lead to cell death. Tesimide is currently in clinical trials for the treatment of various
cancers. ... Tesimide is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase.
Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the
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protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent,
and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated,
which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to
shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety
of in vitro and in vivo models. In vitro, tesimide has been shown to inhibit the growth of a variety of cancer
cell lines, including breast, lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the
growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. Tesimide
is currently in clinical trials for the treatment of various cancers. 2

Tesimide | 61618-29-9 - BLDpharm Tesimide is a small molecule that has been shown to have anti-
cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is
responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of
chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which
allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to
shorten, which can lead to cell death. Tesimide is currently in clinical trials for the treatment of various
cancers. ... Tesimide is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase.
Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the
protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent,
and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated,
which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to
shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety
of in vitro and in vivo models. In vitro, tesimide has been shown to inhibit the growth of a variety of cancer
cell lines, including breast, lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the
growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. Tesimide
is currently in clinical trials for the treatment of various cancers. 2

Tesimide | 61618-29-9 - Chemscene Tesimide is a small molecule that has been shown to have anti-
cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is
responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of
chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which
allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to
shorten, which can lead to cell death. Tesimide is currently in clinical trials for the treatment of various
cancers. ... Tesimide is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase.
Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the
protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent,
and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated,
which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to
shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety
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of in vitro and in vivo models. In vitro, tesimide has been shown to inhibit the growth of a variety of cancer
cell lines, including breast, lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the
growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. Tesimide
is currently in clinical trials for the treatment of various cancers. 2

Tesimide | 61618-29-9 - Chem-Space Tesimide is a small molecule that has been shown to have anti-
cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is
responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of
chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which
allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to
shorten, which can lead to cell death. Tesimide is currently in clinical trials for the treatment of various
cancers. ... Tesimide is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase.
Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the
protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent,
and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated,
which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to
shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety
of in vitro and in vivo models. In vitro, tesimide has been shown to inhibit the growth of a variety of cancer
cell lines, including breast, lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the
growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. Tesimide
is currently in clinical trials for the treatment of various cancers. 2

Tesimide | 61618-29-9 - Combi-Blocks Tesimide is a small molecule that has been shown to have anti-
cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is
responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of
chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which
allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to
shorten, which can lead to cell death. Tesimide is currently in clinical trials for the treatment of various
cancers. ... Tesimide is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase.
Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the
protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent,
and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated,
which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to
shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety
of in vitro and in vivo models. In vitro, tesimide has been shown to inhibit the growth of a variety of cancer
cell lines, including breast, lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the
growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. Tesimide
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is currently in clinical trials for the treatment of various cancers. --INVALID-LINK-- Notes and Protocols for
the Combined Use of Tesimide and Dexamethasone in Research**

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the investigational use of Tesimide in
combination with dexamethasone. Tesimide is a novel small molecule inhibitor of telomerase, an enzyme
crucial for the immortalization of cancer cells by maintaining telomere length. Dexamethasone, a synthetic
glucocorticoid, possesses potent anti-inflammatory and immunosuppressive properties and is widely used
in oncology to manage treatment-related side effects and as a direct anti-cancer agent in certain
malignancies. The combination of these two agents is being explored for potential synergistic anti-tumor
effects.

Mechanism of Action

Tesimide: As a telomerase inhibitor, Tesimide targets the enzyme responsible for adding telomeric repeat
sequences to the ends of chromosomes. In most normal somatic cells, telomerase activity is absent or
very low, leading to progressive telomere shortening with each cell division, which eventually triggers
cellular senescence or apoptosis. In contrast, the majority of cancer cells reactivate telomerase, enabling
them to overcome replicative mortality and achieve cellular immortality. By inhibiting telomerase, Tesimide
induces telomere shortening in cancer cells, ultimately leading to cell cycle arrest and apoptosis.

Dexamethasone: Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR). This
complex then translocates to the nucleus, where it modulates the transcription of a wide range of genes. Its
anti-inflammatory effects are mediated in part by the inhibition of pro-inflammatory transcription factors
such as NF-kB. In the context of cancer, dexamethasone can induce apoptosis in hematological
malignancies and may also modulate the tumor microenvironment.

The combination of Tesimide and dexamethasone is hypothesized to attack cancer cells through two
distinct and potentially synergistic mechanisms: Tesimide's direct induction of replicative senescence and
apoptosis, and dexamethasone's anti-inflammatory and pro-apoptotic effects.

Signaling Pathways

The interaction between Tesimide and dexamethasone may impact several key signaling pathways
involved in cancer cell proliferation, survival, and inflammation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no
warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your
experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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